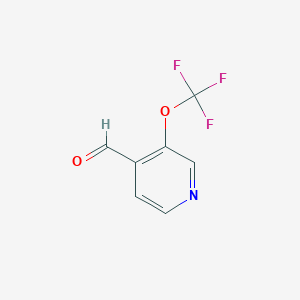![molecular formula C17H12O4 B2356294 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 860784-13-0](/img/structure/B2356294.png)
2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione, also known as 2-hydroxy-4-methoxyindene-1,3-dione or HMID, is a small molecule with a wide range of potential applications in scientific research. HMID is a member of the indene family, which are aromatic compounds that are composed of two fused rings. HMID has been studied for its potential to act as a radical scavenger, antioxidant, and anti-inflammatory agent.
科学的研究の応用
Photoreorganization and Stereoselective Synthesis
Photoreorganization of related compounds, specifically 2-alkoxy-2-(4′-methoxyphenyl)-1H-indene-1,3(2H)-diones, in anhydrous acetone leads to the exclusive formation of Z-3-alkoxy-3-[(4′-methoxyphenyl)methylidene]-1(3H)-isobenzofuranones. This process was explored and confirmed through X-ray crystallography, highlighting the compound's utility in stereoselective synthesis (Kapoor et al., 2003).
Crystal Structure Analysis
Studies on the crystal structure of similar compounds, such as 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione, reveal insights into molecular geometry and interactions. These analyses provide valuable information for understanding the physical and chemical properties of such molecules (Poorheravi et al., 2008).
Chemical Synthesis and Reactions
Research into the chemical reactions and synthesis of related compounds, like 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, offers insight into the broader chemical behavior and potential applications of 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione. Such studies often explore the formation of various derivatives and their properties (Pimenova et al., 2003).
Chemosensor Applications
The development of fluorescent chemosensors using similar compounds demonstrates potential applications in detecting specific ions like Cu2+. These sensors are characterized by their sensitivity and selectivity, and their properties are often studied using techniques like UV-vis, FT-IR, NMR, and fluorescence spectroscopy (Subhasri et al., 2014).
Tautomerism and Conformation Studies
Investigating the tautomerism and conformation of similar compounds, such as aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, provides valuable information on the stability and reactivity of these molecules. Understanding these aspects is crucial for their potential applications in various fields of chemistry (Cunningham et al., 1989).
作用機序
Target of Action
This compound is part of a class of molecules known as indole derivatives, which have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that can lead to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular level .
特性
IUPAC Name |
2-[hydroxy-(4-methoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZLXEYCERATDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

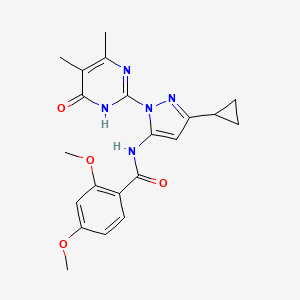
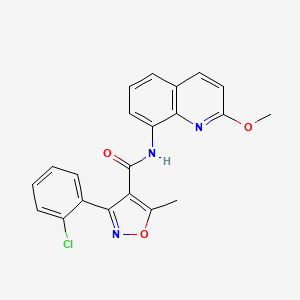
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)
![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)

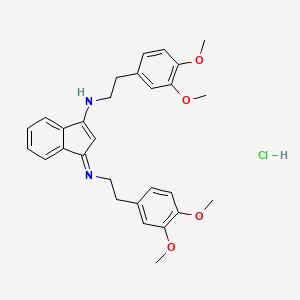
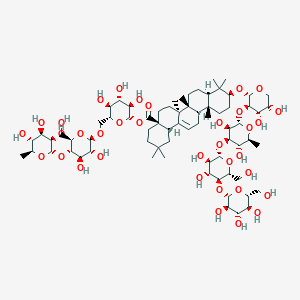
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)
![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)
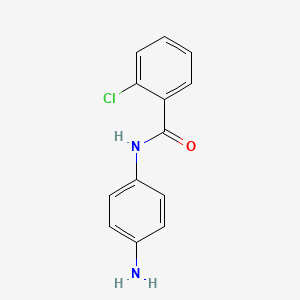
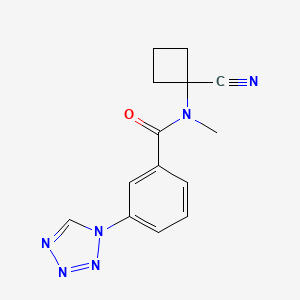
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)
![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)
